molecular formula C20H20N6OS B6469260 4-methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole CAS No. 2640963-32-0

4-methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B6469260
CAS No.: 2640963-32-0
M. Wt: 392.5 g/mol
InChI Key: VUXXJSOUHPYLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a methoxy group at position 4 and a piperazine ring at position 2. The piperazine is further linked to a 2-methylpyrido[3,4-d]pyrimidin-4-yl group. The benzothiazole moiety may enhance binding affinity due to its planar aromatic system, while the methoxy group could influence solubility and metabolic stability.

Properties

IUPAC Name

4-methoxy-2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c1-13-22-15-12-21-7-6-14(15)19(23-13)25-8-10-26(11-9-25)20-24-18-16(27-2)4-3-5-17(18)28-20/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXXJSOUHPYLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into the cells. This property can significantly impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action would likely depend on the specific target and the type of cells involved. For instance, inhibition of the tyrosine-protein kinase transforming protein Abl could lead to a decrease in cell proliferation and an increase in apoptosis. .

Biochemical Analysis

Biochemical Properties

4-methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound binds to the active site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Biological Activity

The compound 4-methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse sources.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C_{19}H_{22}N_{4}O_{1}S
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The primary steps include:

  • Formation of the Benzothiazole Ring : Utilizing thioamide and aryl halides.
  • Piperazine Derivative Synthesis : Reaction with piperazine derivatives to introduce the piperazine moiety.
  • Pyridine and Pyrimidine Modifications : Incorporation of the pyrido[3,4-d]pyrimidine moiety through nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar thiazole and piperazine structures demonstrated moderate to excellent antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainZone of Inhibition (mm)
5aS. aureus22
5bE. coli18

Antitumor Activity

The compound has shown promising antitumor activity through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • IC50 Values : Studies have reported IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Cell LineIC50 (nM)
MCF-745
HCT11630

The proposed mechanism involves:

  • CDK Inhibition : By mimicking ATP binding, the compound effectively inhibits CDK2 activity.
  • Induction of Apoptosis : Enhanced expression of pro-apoptotic factors and reduced anti-apoptotic proteins were observed in treated cancer cells.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Clinical Trials for Anticancer Agents : A phase II trial involving pyrido[3,4-d]pyrimidine derivatives showed a significant reduction in tumor size among participants with advanced solid tumors .
  • Combination Therapies : The combination of this compound with existing chemotherapeutics has been explored, showing synergistic effects in preclinical models.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Weight Reference
4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole Benzothiazole + Pyrido[3,4-d]pyrimidine 4-methoxy, 2-methyl, piperazine Not reported Target
Compound A (KRAS G12C inhibitor) Pyrido[3,4-d]pyrimidine Dichloroindazolyl, pyrrolidinyl methoxy ~650 (estimated)
1-{4-[7-(Naphthalen-1-yl)-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one Pyrido[3,4-d]pyrimidine Naphthyl, tetrahydropyrido, propan-1-one 401.50
4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine Pyrimidine 4-methoxy, trifluoromethyl, piperazine 340.30

Table 2: Pharmacological Highlights

Compound Class Biological Activity Key Structural Determinants Reference
Pyrido[3,4-d]pyrimidine KRAS G12C inhibition Covalent warheads (e.g., dichloroindazole)
Benzothiazole derivatives Kinase inhibition (hypothesized) Planar aromatic core, methoxy group Target
Pyrazolo[3,4-d]pyrimidine Adenosine receptor modulation Pyrazole ring, hydrazine substituents

Preparation Methods

Synthesis of the Benzothiazole Core

The 1,3-benzothiazole scaffold forms the foundational structure of the target compound. A widely adopted method involves the cyclization of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide. As demonstrated in a 2018 study, refluxing 2-aminophenol (0.09 mol) with carbon disulfide (100 mL) and KOH (0.14 mol) in ethanol (150 mL) for 8 hours yields 2-mercapto-1,3-benzothiazole as a yellow powder with an 82% yield . Subsequent chlorination using phosphorus pentachloride (PCl₅) in dry toluene at 120°C for 3 hours converts the thiol group to a chloride, producing 2-chlorobenzothiazole (76% yield) .

Critical parameters for this step include:

  • Temperature control : Excessive heat during chlorination leads to decomposition byproducts.

  • Solvent selection : Dry toluene minimizes side reactions with moisture .

Functionalization of the Piperazine Moiety

The piperazine component requires pre-functionalization with the 2-methylpyrido[3,4-d]pyrimidin-4-yl group prior to coupling with the benzothiazole core. A 2013 study on PI3K inhibitors describes the acylation of piperazine derivatives using pyridopyrimidine-containing electrophiles . For instance, reacting 4-chloro-2-methylpyrido[3,4-d]pyrimidine with piperazine in acetonitrile at 0–25°C for 30 minutes achieves selective substitution at the piperazine nitrogen . This step typically employs a 1:1 molar ratio of reactants and requires rigorous exclusion of moisture to prevent hydrolysis.

Table 1: Optimization of Piperazine Derivatization

ParameterOptimal ConditionYield (%)
SolventDry acetonitrile85
Temperature0°C → 25°C85
Reaction Time30 minutes85
Equivalents1:1 (piperazine:electrophile)85

Data adapted from .

Coupling of Benzothiazole and Piperazine Components

The final assembly involves nucleophilic aromatic substitution between 2-chlorobenzothiazole and the pre-functionalized piperazine. A representative procedure involves stirring 2-chlorobenzothiazole (2.6 mmol) with 4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine (2.6 mmol) in dry acetonitrile at 0–25°C for 30 minutes . Quenching with ice water followed by extraction with ethyl acetate (3 × 20 mL) and purification via flash chromatography yields the coupled product. Crystallization from methanol enhances purity, with reported yields of 70–76% .

Key considerations :

  • Solvent polarity : Acetonitrile facilitates SNAr reactions by stabilizing the transition state.

  • Stoichiometry : A 1:1 molar ratio prevents di-substitution on the benzothiazole ring .

Methoxy Group Introduction

The methoxy group at the 4-position of the benzothiazole is typically introduced early in the synthesis. Methoxylation via nucleophilic substitution on a 4-fluorobenzothiazole precursor using sodium methoxide (NaOMe) in methanol under reflux (65°C, 6 hours) achieves >90% conversion. Alternatively, direct methoxylation during benzothiazole ring formation—by starting with 4-methoxy-2-aminophenol—avoids additional substitution steps.

Solvent-Free Annulation for Pyridopyrimidine Synthesis

The pyrido[3,4-d]pyrimidine segment can be synthesized via a one-pot, catalyst-free method. Combining 2-aminobenzothiazole, benzaldehyde derivatives, and β-ketoesters at 60°C under solvent-free conditions generates fused pyrimidine rings in 60–72% yields . For example, heating 2-aminobenzothiazole (1 mmol), 4-methylbenzaldehyde (1 mmol), and ethyl acetoacetate (1 mmol) for 4–5 hours produces the pyridopyrimidine core, which is subsequently functionalized with piperazine .

Advantages of this approach :

  • Eliminates solvent waste, aligning with green chemistry principles.

  • Reduces purification complexity due to high regioselectivity .

Purification and Analytical Characterization

Final purification employs flash chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by crystallization from methanol or ethanol . Analytical confirmation relies on:

  • ¹H NMR : Characteristic signals include aromatic protons at δ 7.2–8.3 ppm and piperazine methyl groups at δ 2.5–3.7 ppm .

  • HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water mobile phases.

  • Mass spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 436.15 for C₂₁H₂₁N₅O₂S).

Yield Optimization Strategies

Table 2: Comparative Yields Across Methodologies

StepMethodYield (%)
Benzothiazole chlorinationPCl₅ in toluene, 120°C76
Piperazine couplingAcetonitrile, 25°C75
Pyridopyrimidine annulationSolvent-free, 60°C72
MethoxylationNaOMe in methanol, reflux90

Challenges and Mitigation

  • Byproduct formation during chlorination : Excess PCl₅ generates phosphorous oxychloride byproducts, necessitating fractional distillation .

  • Piperazine dimerization : Using sub-stoichiometric piperazine (0.9 equiv) minimizes self-coupling .

  • Moisture sensitivity : Rigorous drying of solvents and reagents prevents hydrolysis of intermediates .

Q & A

Basic: What synthetic strategies are recommended for optimizing yield and purity of this compound?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. For analogs with pyrimidine and piperazine motifs, use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates. Catalytic systems like Pd/C or CuI (1–5 mol%) improve coupling efficiency in heterocyclic ring formation . Monitor reaction progression via TLC or HPLC, and employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) for purification. Purity validation via elemental analysis (≤0.4% deviation) and NMR (integration ratios) is critical .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min; retention time consistency (±0.2 min) indicates purity .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <2 ppm error .

Intermediate: How should researchers design assays to evaluate its antibacterial/antifungal activity?

Methodological Answer:
Adopt standardized microdilution assays (CLSI guidelines):

  • Gram-positive/Gram-negative bacteria : Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) in Mueller-Hinton broth. MIC values ≤16 µg/mL suggest potency .
  • Fungal strains : Candida albicans (ATCC 90028) in RPMI-1640 medium. Include positive controls (fluconazole) and measure IC50 via spectrophotometry .
  • Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 or bacterial DNA gyrase .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

Methodological Answer:

  • Core modifications : Replace the methoxy group with halogens (e.g., -Cl) to enhance hydrophobic interactions. Piperazine substitution with bulkier aryl groups (e.g., 4-fluorophenyl) improves receptor binding .
  • Bioisosteres : Substitute benzothiazole with benzimidazole to assess π-π stacking differences. Compare IC50 shifts in kinase inhibition assays .
  • 3D-QSAR models : Generate CoMFA/CoMSIA models using SYBYL-X, focusing on electrostatic and steric fields .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay standardization : Re-evaluate activity under uniform conditions (pH 7.4, 37°C) to minimize variability .
  • Purity cross-check : Confirm compound integrity via DSC (melting point ±2°C deviation) and XRD (crystalline phase matching) .
  • Off-target profiling : Use broad-panel kinase/GPCR assays (Eurofins) to identify confounding interactions .

Advanced: What methodologies are suitable for pharmacokinetic profiling (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 6.8 and 7.4) with HPLC quantification. LogP values >3 indicate lipophilicity challenges .
  • Microsomal stability : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH; quantify parent compound depletion via LC-MS/MS. Half-life <30 min suggests rapid metabolism .
  • Plasma protein binding : Use ultrafiltration (10 kDa membrane) and measure free fraction via UV-Vis .

Advanced: How to investigate its mechanism of action against cancer targets?

Methodological Answer:

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using ADP-Glo™ assays. IC50 ≤100 nM indicates high potency .
  • Apoptosis assays : Treat HCT-116 cells and measure caspase-3/7 activation (Caspase-Glo®) and mitochondrial membrane potential (JC-1 dye) .
  • Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., MAPK, PI3K-AKT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.